Cas no 83603-31-0 (5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)-)

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- structure
83603-31-0 structure
Product Name:5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)-
N.o CAS:83603-31-0
MF:C20H32O3
MW:320.466286659241
CID:709052
PubChem ID:440465
Update Time:2024-12-09

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Propriedades químicas e físicas

Nomes e Identificadores

    • 5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)-
    • 15(R)-HEDE
    • 15(R)-HETE
    • (5Z,8Z,11Z,13E,15R)-15-Hydroxy-5,8,11,13-eicosatetraenoic acid (ACI)
    • 5,8,11,13-Eicosatetraenoic acid, 15-hydroxy-, [R-(E,Z,Z,Z)]- (ZCI)
    • 15(R)-Hydroxyeicosatetraenoic acid
    • D-(R)-15-Hydroxy-5,8,11,13-eicosatetraenoic acid
    • KBio2_005193
    • KBio3_000113
    • DTXSID50390600
    • Bio1_000540
    • KBio2_002625
    • 83603-31-0
    • 15(s)-hydroxy-5,8,11,13-eicosatetraenoic acid
    • NS00122646
    • (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid
    • KBio2_000057
    • KBio3_000114
    • CBiol_001765
    • Bio1_000051
    • Bio2_000057
    • KBioSS_000057
    • KBioGR_000057
    • Bio2_000537
    • Bio1_001029
    • CTK3E6555
    • Inchi: 1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m1/s1
    • Chave InChI: JSFATNQSLKRBCI-UDQWCNDOSA-N
    • SMILES: C(/[C@H](O)CCCCC)=C\C=C/C/C=C\C/C=C\CCCC(=O)O

Propriedades Computadas

  • Massa Exacta: 320.23514488g/mol
  • Massa monoisotópica: 320.23514488g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 23
  • Contagem de Ligações Rotativas: 14
  • Complexidade: 392
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 4
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 5.1
  • Superfície polar topológica: 57.5Ų

Propriedades Experimentais

  • PSA: 57.53000
  • LogP: 5.18750

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R912787-50μg
15(R)-HETE
83603-31-0 98%
50μg
¥4,649.40 2022-09-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65142-25ug
15(R)-HETE
83603-31-0 98%
25ug
¥1622.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65142-50ug
15(R)-HETE
83603-31-0 98%
50ug
¥2979.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65142-100ug
15(R)-HETE
83603-31-0 98%
100ug
¥4380.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-25ug
15(R)-HEDE
83603-31-0 98%
25ug
¥1340.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-50ug
15(R)-HEDE
83603-31-0 98%
50ug
¥1748.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-100ug
15(R)-HEDE
83603-31-0 98%
100ug
¥2843.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-250ug
15(R)-HEDE
83603-31-0 98%
250ug
¥6463.00 2023-09-08
Larodan
14-2022-39-100ug
15(R)-hydroxy-11(Z),13(E)-eicosadienoic acid
83603-31-0 >98%
100ug
€539.00 2023-09-19
Larodan
14-6046-41-50ug
15(R)-hydroxy-5(Z),8(Z),11(Z),13(E)-eicosatetraenoic acid
83603-31-0 >98%
50ug
€290.00 2023-09-19

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
2.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
2.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 3

Condições de reacção
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
1.2 Reagents: Copper bromide (CuBr)
2.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
3.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
3.2 Reagents: Diazomethane Solvents: Diethyl ether
4.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
5.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
6.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
7.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
7.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 4

Condições de reacção
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
1.2 Reagents: Copper bromide (CuBr)
1.3 -
2.1 Reagents: Sodium iodide Solvents: Acetone
3.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
3.2 Reagents: Copper bromide (CuBr)
4.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
5.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
5.2 Reagents: Diazomethane Solvents: Diethyl ether
6.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
7.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
8.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
9.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
9.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 5

Condições de reacção
1.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
2.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
3.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
3.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
2.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
3.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
4.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
4.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 7

Condições de reacção
1.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
1.2 Reagents: Diazomethane Solvents: Diethyl ether
2.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
3.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
4.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
5.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
5.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
2.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
2.2 Reagents: Diazomethane Solvents: Diethyl ether
3.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
4.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
5.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
6.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
6.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone
2.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
2.2 Reagents: Copper bromide (CuBr)
3.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
4.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
4.2 Reagents: Diazomethane Solvents: Diethyl ether
5.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
6.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
7.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
8.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
8.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 10

Condições de reacção
1.1 Reagents: Imidazole Solvents: Dimethylformamide
2.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
2.2 Reagents: Copper bromide (CuBr)
2.3 -
3.1 Reagents: Sodium iodide Solvents: Acetone
4.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
4.2 Reagents: Copper bromide (CuBr)
5.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
6.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
6.2 Reagents: Diazomethane Solvents: Diethyl ether
7.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
8.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
9.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
10.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
10.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Método de produção 11

Condições de reacção
1.1 Reagents: NADPH ,  Ethylenediaminetetraacetic acid ,  EGTA ,  Phenylmethylsulfonyl fluoride ,  Dithiothreitol ,  Oxygen Catalysts: Monooxygenase Solvents: Water ;  30 - 40 min, pH 7.4, 37 °C
Referência
bis-Allylic hydroxylation of polyunsaturated fatty acids by hepatic monooxygenases and its relation to the enzymic and nonenzymic formation of conjugated hydroxy fatty acids
Oliw, Ernst H.; et al, Archives of Biochemistry and Biophysics, 1993, 300(1), 434-9

Método de produção 12

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Arachidonate lipoxygenase Solvents: Water ;  0 - 3 °C; 25 min, 35 psi, < 5 °C
1.2 Reagents: Sodium borohydride ;  60 - 90 min, 0 - 5 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 3
Referência
Manufacture of (5Z,8Z,11Z,13E)(15S)-15-Hydroxyeicosa-5,8,11,13-tetraenoic Acid Sodium Salt for Clinical Trials
Conrow, Raymond E.; et al, Organic Process Research & Development, 2011, 15(1), 301-304

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Raw materials

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Preparation Products

Fornecedores recomendados
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm